2-Ethoxyethyl 3-((2-chlorobenzoyl)amino)benzoate
Description
2-Ethoxyethyl 3-((2-chlorobenzoyl)amino)benzoate is an organic compound with the molecular formula C18H18ClNO4 and a molecular weight of 347.801 g/mol . This compound is known for its unique chemical structure, which includes an ethoxyethyl group, a chlorobenzoyl group, and an aminobenzoate moiety. It is used in various scientific research applications due to its distinctive properties.
Properties
Molecular Formula |
C18H18ClNO4 |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-ethoxyethyl 3-[(2-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO4/c1-2-23-10-11-24-18(22)13-6-5-7-14(12-13)20-17(21)15-8-3-4-9-16(15)19/h3-9,12H,2,10-11H2,1H3,(H,20,21) |
InChI Key |
JEZRCSUNJXITFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethoxyethyl 3-((2-chlorobenzoyl)amino)benzoate typically involves the reaction of 2-chlorobenzoyl chloride with 3-amino benzoic acid, followed by the esterification with 2-ethoxyethanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Ethoxyethyl 3-((2-chlorobenzoyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Ethoxyethyl 3-((2-chlorobenzoyl)amino)benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 3-((2-chlorobenzoyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Ethoxyethyl 3-((2-chlorobenzoyl)amino)benzoate can be compared with other similar compounds, such as:
2-Ethoxyethyl 3-((2-methylbenzoyl)amino)benzoate: This compound has a methyl group instead of a chlorine atom, which may result in different chemical and biological properties.
2-Ethoxyethyl 3-((2-ethoxycarbonyl)amino)benzoate: This compound has an ethoxycarbonyl group instead of a chlorobenzoyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
